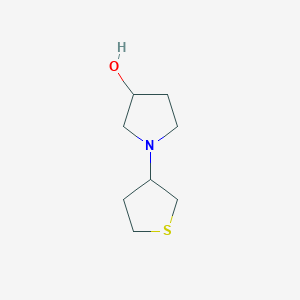
1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as THTP, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The pyrrolidine ring in THTP contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives like THTP are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, this compound has been used to study the effect of molecular modifications on the activity of drugs. In enzyme inhibition, this compound has been used to study the effects of enzyme inhibitors on the activity of enzymes. Finally, in protein-protein interactions, this compound has been used to study the effects of protein-protein interactions on the activity of proteins.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol is not yet fully understood. However, it is believed that this compound binds to specific receptors in the body, which then triggers a cascade of biochemical and physiological reactions. This cascade of reactions is believed to be responsible for the effects of this compound on the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-bacterial effects. In addition, this compound has been found to have antioxidant, anti-cancer, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol has a number of advantages for laboratory experiments, including its low cost, high solubility in water, and low toxicity. Additionally, this compound is a stable molecule and is not easily degraded in the presence of light or oxygen. However, there are also some limitations to this compound, such as its low solubility in organic solvents and its susceptibility to hydrolysis.
Zukünftige Richtungen
There are a number of potential future directions for 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-ol research, including further studies on its mechanism of action, its potential therapeutic applications, and its potential as an enzyme inhibitor. Additionally, further research could be conducted on the effects of this compound on other biochemical and physiological processes, such as signal transduction pathways, cell cycle regulation, and gene expression. Finally, further research could be conducted to explore the potential of this compound as an industrial catalyst or as a drug delivery system.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(thiolan-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c10-8-1-3-9(5-8)7-2-4-11-6-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADVELBRBOMAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



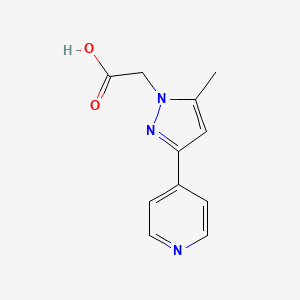
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)
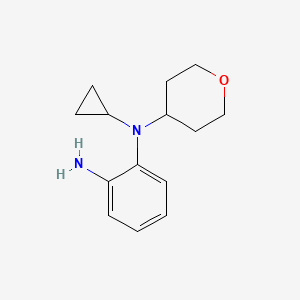



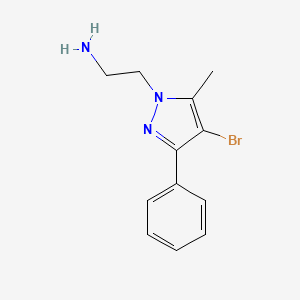


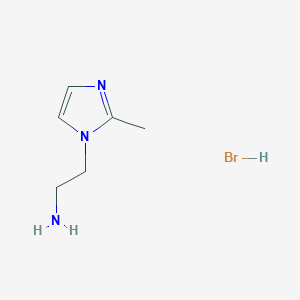
![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)


